methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group, a 2,4-dimethoxybenzoyl imino substituent, and a methyl acetate side chain. The Z-configuration of the imino group and the electron-donating methoxy substituents on the benzoyl moiety may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S2/c1-27-11-4-6-13(15(8-11)28-2)18(24)21-19-22(10-17(23)29-3)14-7-5-12(31(20,25)26)9-16(14)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAQMQMLLKTXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid. The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, such as specific temperatures (ranging from -10°C to 100°C) and pH levels (acidic or basic environments). Solvents like methanol, ethanol, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives are often used for further research and development in various applications.
Scientific Research Applications
methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonylurea Herbicides (Triazine-Linked Derivatives)
Several methyl benzoate derivatives with sulfonylurea linkages to triazine rings are documented (). For example:
- Triflusulfuron methyl ester : Contains a trifluoroethoxy-triazine group.
- Metsulfuron methyl ester : Features a methoxy-methyl-triazine substituent.
Key Differences :
- The 2,4-dimethoxybenzoyl group may enhance lipophilicity compared to triazine-linked analogs, affecting membrane permeability and soil persistence .
Ethyl 2-[(2Z)-2-{[4-(2,5-Dioxopyrrolidin-1-Yl)Benzoyl]Imino}-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-3-Yl]Acetate
This analog () shares the benzothiazole-sulfamoyl core but substitutes the 2,4-dimethoxybenzoyl group with a 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety.
- Structural Impact : The pyrrolidinedione group introduces hydrogen-bonding capabilities, which could improve binding to enzymatic targets (e.g., acetolactate synthase in herbicides) but may reduce chemical stability due to hydrolytic susceptibility .
Benzothiazolyl Azo Benzoic Acid Derivatives
describes benzothiazole-based azo dyes synthesized via diazotization and coupling. Though lacking the sulfamoyl group, these compounds highlight the versatility of benzothiazole in forming stable heterocycles.
- pKa Trends: The target compound’s sulfamoyl group (pKa ~1–2) contrasts with phenolic carboxylic acids (pKa ~4–5) in azo dyes, suggesting differences in solubility and bioavailability .
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 2-[(2Z)-2-[(2,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its potential biological activities. This article synthesizes current knowledge on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the sulfamoyl group and the methoxybenzoyl substituent may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:
- A decrease in cell viability by approximately 50% at a concentration of 50 µM.
- Activation of caspase-3 and caspase-9 pathways indicative of intrinsic apoptosis mechanisms.
This suggests that the compound may serve as a lead for further anticancer drug development.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models of inflammation, administration of this compound significantly reduced edema formation.
Table 2: Anti-inflammatory Activity
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 70 |
These findings highlight the potential of this compound as an anti-inflammatory agent.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: The compound’s interaction with cellular pathways leads to increased reactive oxygen species (ROS), triggering apoptotic signaling.
- Modulation of Inflammatory Mediators: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
